(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide
Description
(Z)-2,5-Dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a structurally complex molecule featuring a benzothiazole core fused with a thiophene-carboxamide moiety. Key structural attributes include:
- Z-configuration: The stereochemistry at the imine bond (C=N) in the benzo[d]thiazol-2(3H)-ylidene group ensures spatial orientation critical for molecular interactions.
- Substituents: A 2-methoxyethyl group at position 3 of the benzothiazole ring, enhancing hydrophilicity. 2,5-Dichloro substitution on the thiophene ring, contributing to electron-withdrawing effects and steric bulk.
Properties
IUPAC Name |
2,5-dichloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O4S3/c1-24-5-4-20-10-3-2-8(27(18,22)23)6-11(10)25-15(20)19-14(21)9-7-12(16)26-13(9)17/h2-3,6-7H,4-5H2,1H3,(H2,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSVTTSBLYVLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2,5-Dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its aromatic properties, and a sulfonamide moiety that contributes to its biological activity. The presence of the benzo[d]thiazole group enhances its interaction with biological targets. The molecular formula can be represented as follows:
| Component | Structure |
|---|---|
| Thiophene Ring | Thiophene |
| Benzo[d]thiazole Moiety | Benzo[d]thiazole |
| Sulfonamide Group | Sulfonamide |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the compound . Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : Hep3B (hepatocellular carcinoma), NCI-H23 (lung cancer).
- IC50 Values : The compound demonstrated an IC50 value of approximately 5.46 µM against Hep3B cells, indicating potent anticancer activity .
The mechanism through which this compound exerts its anticancer effects appears to involve disruption of microtubule dynamics. Studies suggest that it may bind to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and inhibiting spheroid formation in cancer cells .
Antibacterial Activity
In addition to its anticancer properties, the compound has shown promising antibacterial activity. Similar compounds within the thiophene class have been reported to inhibit bacterial growth effectively:
- Target Bacteria : Gram-positive and Gram-negative strains.
- Mechanism : The sulfonamide group is believed to inhibit bacterial dihydropteroate synthase, disrupting folate biosynthesis essential for bacterial growth .
Case Studies
- Hepatocellular Carcinoma Study :
- Antibacterial Efficacy Study :
Summary of Biological Activities
| Activity Type | Effect | IC50 Value (µM) | Target Cells/Bacteria |
|---|---|---|---|
| Anticancer | Cytotoxicity | 5.46 | Hep3B (Hepatocellular carcinoma) |
| Antibacterial | Inhibition of growth | Varies | Gram-positive and Gram-negative bacteria |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and synthetic features of the target compound are compared below with analogous benzothiazole and heterocyclic derivatives from the literature.
Key Observations
Core Structure Differences: The target compound’s benzo[d]thiazole-thiophene scaffold differs from the thiazolidinone () and thiadiazole () cores. These variations influence electronic properties and steric accessibility. Carbamate analogs () exhibit entirely distinct backbones with stereospecific hydroxy and carbamate groups, likely altering metabolic stability compared to the target’s carboxamide .
Substituent Effects :
- Electron-Withdrawing Groups : The target’s 2,5-dichloro-thiophene and sulfamoyl groups enhance electrophilicity relative to ’s chloro/fluorophenyl derivatives. This may improve binding to electron-rich biological targets.
- Hydrophilicity : The 2-methoxyethyl group in the target compound increases solubility compared to ’s lipophilic aryl substituents (e.g., 4g, 4h) .
Synthetic Efficiency: Yields for thiazolidinone derivatives () vary widely (37–70%), influenced by steric hindrance from substituents like 2-chloro-6-fluorophenyl (4i, 37%) . The thiadiazole derivative (, g) achieves a higher yield (82%), likely due to optimized reaction conditions for acryloyl group incorporation .
’s dimethylamino-acryloyl group introduces basicity and conjugation, contrasting with the target’s ether-linked methoxyethyl chain .
Research Implications
- Drug Design : The target compound’s sulfamoyl and methoxyethyl groups may improve solubility and target affinity compared to analogs with halophenyl or acryloyl substituents.
- Synthetic Optimization : Lower yields for sterically hindered derivatives (e.g., 4i, 37%) suggest the need for modified conditions (e.g., microwave-assisted synthesis) to improve efficiency .
- Biological Activity : While activity data are absent in the evidence, the target’s structural features align with kinase inhibitors or antimicrobial agents, warranting further evaluation.
Q & A
Q. Why might IR spectra show unexpected C=O stretches, and how can this be resolved?
- Methodological Answer :
- Tautomer identification : Compare experimental IR peaks with computed spectra for all possible tautomers .
- Sample preparation : Ensure anhydrous conditions during KBr pellet preparation to avoid water-induced shifts .
- Secondary interactions : Investigate hydrogen bonding or π-stacking via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
